3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzoxazole ring through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The piperidine ring can be introduced via nucleophilic substitution reactions, and the pyrrolidine-2,5-dione moiety is often synthesized through cyclization reactions involving amines and anhydrides .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and pyrrolidine rings provide structural rigidity and influence the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
- 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide derivatives
Uniqueness
3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzoxazole ring enhances its potential for hydrogen bonding and π-π interactions, while the piperidine and pyrrolidine rings contribute to its structural rigidity and binding affinity.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
3-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H23N3O4/c1-29-17-8-6-16(7-9-17)26-21(27)14-19(23(26)28)25-12-10-15(11-13-25)22-24-18-4-2-3-5-20(18)30-22/h2-9,15,19H,10-14H2,1H3 |
InChI Key |
ZZGGXIUGBOZYOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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